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Compound of Interest

Compound Name: GPI 15427

Cat. No.: B1684206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cellular target selectivity of the novel

Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitor, GPI 15427. Due to the limited public

availability of broad cross-reactivity data for GPI 15427, this guide establishes a framework for

comparison by examining its primary targets, PARP-1 and PARP-2, and contextualizing its

potential for off-target effects by presenting the selectivity profiles of four clinically approved

PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. Understanding the selectivity

of a PARP inhibitor is crucial for interpreting experimental results and anticipating potential

clinical effects.

Introduction to PARP Inhibition and the Importance
of Selectivity
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes,

most notably DNA damage repair. PARP-1, the most abundant member, plays a key role in

sensing and signaling single-strand DNA breaks (SSBs). Inhibition of PARP-1 enzymatic

activity prevents the repair of these SSBs, which can then lead to the formation of more

cytotoxic double-strand breaks (DSBs) during DNA replication. In cancers with deficiencies in

homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs

cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.
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While the primary therapeutic goal of PARP inhibitors is to target PARP-1 and PARP-2, their

interaction with other cellular proteins, known as off-target effects, can have significant

implications. These off-target activities can contribute to both the therapeutic efficacy and the

toxicity profile of the drug. Therefore, a thorough understanding of an inhibitor's selectivity is

paramount for both preclinical research and clinical development. One common method to

assess this is through kinome scanning, which evaluates the binding of an inhibitor to a large

panel of kinases.

GPI 15427: Primary Target Profile
GPI 15427 is a potent inhibitor of PARP-1. Available data indicates that it also exhibits inhibitory

activity against PARP-2, another key enzyme in the DNA damage response pathway.

Target IC50 Reference

PARP-1 (purified protein) 31 nM [Not publicly available]

PARP-1 (in various cell lines) 74 - 87 nM [Not publicly available]

PARP-2 Data not publicly available -

Comparative Kinase Selectivity of Clinically
Approved PARP Inhibitors
To provide a reference for the potential cross-reactivity of GPI 15427, the following table

summarizes the publicly available kinome scan data for four FDA-approved PARP inhibitors.

The data was generated by screening the inhibitors at a concentration of 10 µM against a panel

of 392 unique human kinases.[1]
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PARP Inhibitor
Number of Kinase
Off-Targets (≥65%
inhibition at 10 µM)

Notable Off-Targets Reference

Olaparib 0 None identified [1][2]

Rucaparib 37
CDK16, PIM3,

DYRK1B
[1][2]

Niraparib 23 DYRK1A, DYRK1B [1][2]

Talazoparib 2 (weak binding) - [1][2]

This comparison highlights the significant variability in kinase selectivity among different PARP

inhibitors. Olaparib appears to be highly selective for PARP enzymes with no significant kinase

off-targets at the tested concentration, making it a useful tool for specifically probing PARP-

dependent pathways.[2] In contrast, Rucaparib and Niraparib demonstrate considerable

interaction with multiple kinases, a characteristic often referred to as polypharmacology.[1][2]

These off-target interactions may contribute to their clinical profiles and should be considered

when interpreting experimental data. Talazoparib shows minimal kinase binding.[1][2]

Signaling Pathways
The following diagram illustrates the central role of PARP-1 in the DNA single-strand break

repair pathway and the mechanism of action of PARP inhibitors.
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Caption: PARP-1 signaling in DNA repair and the effect of GPI 15427.

Experimental Protocols
Detailed methodologies for key experiments are provided below.
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PARP-1 Enzymatic Activity Assay (Colorimetric)
This assay measures the inhibition of PARP-1 activity by quantifying the incorporation of

biotinylated ADP-ribose onto histone proteins.

Materials:

Recombinant human PARP-1 enzyme

Histone-coated 96-well plates

Activated DNA (e.g., sonicated calf thymus DNA)

Biotinylated NAD+

GPI 15427 and other test compounds

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Streptavidin-HRP conjugate

TMB substrate

Stop solution (e.g., 2N H2SO4)

Plate reader

Procedure:

Prepare serial dilutions of GPI 15427 and control inhibitors in assay buffer.

To each well of the histone-coated plate, add 25 µL of the test compound dilution.

Add 25 µL of a pre-mixed solution containing PARP-1 enzyme and activated DNA to each

well.

Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.
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Incubate the plate at 30°C for 1 hour.

Wash the plate three times with wash buffer to remove unincorporated reagents.

Add 100 µL of streptavidin-HRP conjugate to each well and incubate at room temperature for

30 minutes.

Wash the plate three times with wash buffer.

Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color

develops.

Stop the reaction by adding 100 µL of stop solution.

Read the absorbance at 450 nm using a microplate reader.

Calculate the percent inhibition for each compound concentration and determine the IC50

value.
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Caption: Workflow for a colorimetric PARP-1 enzymatic activity assay.
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Kinase Selectivity Profiling (KinomeScan™)
This is a high-throughput competition binding assay used to quantify the interactions between a

test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to the kinase active site. The amount of kinase captured

on the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the

kinase.

Procedure (Generalized):

Kinases are tagged with a unique DNA identifier.

The test compound (e.g., GPI 15427) is incubated with the tagged kinases and a ligand-

coated solid support.

If the test compound binds to a kinase, it will prevent that kinase from binding to the

immobilized ligand.

After an incubation period, unbound kinases are washed away.

The amount of each kinase remaining bound to the solid support is measured by qPCR.

The results are reported as the percentage of the control (DMSO), where a lower percentage

indicates stronger binding of the test compound to the kinase.
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Caption: Principle of the KinomeScan™ competition binding assay.

Conclusion
GPI 15427 is a potent inhibitor of PARP-1. While comprehensive public data on its cross-

reactivity with other cellular targets is limited, the comparative analysis of clinically approved

PARP inhibitors underscores the importance of such profiling. The significant differences in the

kinome selectivity of Olaparib, Rucaparib, Niraparib, and Talazoparib demonstrate that off-

target effects can be a distinguishing feature within this class of drugs. For researchers using

GPI 15427, it is crucial to consider its potential for off-target activities, particularly against

kinases, and to interpret experimental findings accordingly. Further studies to elucidate the full

selectivity profile of GPI 15427 will be invaluable for its continued development and application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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